molecular formula C14H26N4O6 B056461 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid CAS No. 114873-37-9

1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid

Cat. No.: B056461
CAS No.: 114873-37-9
M. Wt: 346.38 g/mol
InChI Key: HHLZCENAOIROSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid, commonly known as DO3A, is a pivotal intermediate and key chelating agent in the development of advanced macrocyclic contrast agents for magnetic resonance imaging (MRI). As a derivative of the cyclen (1,4,7,10-tetraazacyclododecane) macrocycle, DO3A possesses three pendant acetic acid arms, leaving one nitrogen atom available for further functionalization. This unique structure allows it to form exceptionally stable, kinetically inert complexes with trivalent lanthanide ions, most notably Gadolinium (Gd³⁺). The resulting Gd-DO3A-based complexes are the cornerstone of many clinical and research MRI contrast agents, providing enhanced relaxivity and significantly improved safety profiles due to their high thermodynamic stability and reduced risk of releasing free gadolinium in vivo.

Properties

IUPAC Name

2-[4,7-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N4O6/c19-12(20)9-16-3-1-15-2-4-17(10-13(21)22)6-8-18(7-5-16)11-14(23)24/h15H,1-11H2,(H,19,20)(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLZCENAOIROSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1)CC(=O)O)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60276042
Record name 1,4,7-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114873-37-9
Record name 1,4,7-Tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114873379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4,7-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6DV6KJV7Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Core Reaction Mechanism

The foundational method for DO3A synthesis involves carboxymethylation of 1,4,7,10-tetraazacyclododecane (cyclen) with haloacetic acids in alkaline aqueous media. Bromoacetic or chloroacetic acid reacts with cyclen at molar ratios of 3.2–5:1 under controlled pH (9.5–12.5) and temperature (7–50°C). The reaction proceeds via nucleophilic substitution, where the secondary amines of cyclen attack the α-carbon of the haloacetic acid. Sodium hydroxide maintains alkalinity, facilitating deprotonation of cyclen’s amines and enhancing reactivity.

Key Reaction Steps:

  • Carboxymethylation: Cyclen reacts with three equivalents of haloacetic acid to form 10-formyl-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (VIa).

  • Hydrolysis: The formyl group at the 10-position is cleaved under strong basic conditions (pH >12.5, 65–100°C), yielding DO3A as a trisodium salt.

Process Optimization

The patent AU738506B2 details critical parameters for maximizing yield and minimizing byproducts:

ParameterOptimal RangeImpact on Yield
Haloacetic Acid Ratio3.2–5 mol/mol cyclen88–92%
pH10.0–12.0Prevents overalkylation
Temperature45–50°CAccelerates kinetics
Reaction Time24–48 hEnsures completion

Example: In a scaled process, 0.634 mol cyclen reacted with 1.972 mol bromoacetic acid at pH 11.3 for 24 hours, followed by hydrolysis at 75°C for 9 hours, yielded 0.589 mol DO3A trisodium salt (93% yield).

Isolation and Characterization of Novel Intermediates

10-Formyl-DO3A (VIa)

A pivotal intermediate, 10-formyl-DO3A, is isolated during carboxymethylation. Its structure was confirmed via 1H^1 \text{H}-NMR (δ=8.1ppm\delta = 8.1 \, \text{ppm} for formyl proton) and IR (ν=1715cm1\nu = 1715 \, \text{cm}^{-1} for carbonyl). This compound is hydrolyzed in basic conditions to remove the formyl group, ensuring the final product’s purity.

Salt Formation

DO3A is typically isolated as trisodium, tripotassium, or tricalcium salts to enhance solubility. For example, adjusting the reaction mixture to pH 13 with NaOH and heating at 75°C for 16 hours produced a 1.31 mol/L solution of trisodium DO3A.

Alternative Synthetic Approaches

Polymer-Terminated DO3A Conjugates

Recent advances integrate DO3A into macromolecular structures for improved MRI contrast. Kampmann et al. synthesized poly(2-methyl-2-oxazoline) terminated with DO3A(tBu)3_3. Key steps include:

  • Ring-Opening Polymerization: 2-Methyl-2-oxazoline polymerized to 30 repeating units.

  • Termination: DO3A(tBu)3_3 added at 120°C for 48 hours, achieving 86% termination efficiency.

  • Deprotection: Trifluoroacetic acid (TFA)/water removed tert-butyl groups, exposing DO3A ligands.

  • Gadolinium Complexation: Reacting with GdCl3_3 at 50°C for 24 hours yielded 84% complexation.

Relaxivity Performance:

Polymerr1r_1 (9.4 T)Gd Content (mg/mL)
P3d2.32 mM⁻¹s⁻¹0.45
P3b1.89 mM⁻¹s⁻¹0.38

Industrial-Scale Production Insights

Case Study: Gadoteridol Synthesis

DO3A serves as the precursor for Gadoteridol, an MRI contrast agent. The process involves:

  • Propagation: Reacting DO3A trisodium salt with propylene oxide at pH 12.3 and 35°C.

  • Acidification: Adjusting to pH 1.5 with HCl to precipitate the product.

  • Purification: Dialysis and lyophilization yield clinical-grade material.

Yield Data:

  • 204 g DO3A → 120 kg Gadoteridol solution (0.135 kmol Gd content) .

Chemical Reactions Analysis

Types of Reactions

1,4,7-Tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H26N4O6
  • Molecular Weight : 346.38 g/mol
  • Structure : DO3A consists of a cyclododecane core with four nitrogen atoms and three carboxymethyl groups attached to it. This structure allows for the formation of stable complexes with metal ions.

Radiopharmaceuticals

DO3A is widely used in the development of radiopharmaceuticals for diagnostic imaging. Its ability to chelate metal ions such as Gallium (Ga) and Lutetium (Lu) makes it an essential component in positron emission tomography (PET) and single-photon emission computed tomography (SPECT).

  • Gallium Complexes : The synthesis of Gallium-68 labeled probes using DO3A has been reported for PET imaging. These complexes exhibit high stability and favorable pharmacokinetics, making them suitable for cancer diagnostics .
  • Lutetium Complexes : Lutetium-177 radiolabeled DO3A derivatives are being explored for targeted radionuclide therapy due to their therapeutic potential against various cancers .

Coordination Chemistry

DO3A serves as a ligand in coordination chemistry due to its ability to form stable complexes with various transition metals. This property is exploited in:

  • Metal Ion Detection : DO3A-based sensors have been developed for the detection of metal ions such as lead and cadmium in environmental samples due to their high selectivity and sensitivity .
  • Catalysis : Metal complexes formed with DO3A have been studied for catalytic applications, including oxidation reactions and polymerization processes .

Supramolecular Chemistry

In supramolecular chemistry, DO3A is utilized to create novel materials through self-assembly processes.

  • Gel Formation : Research has demonstrated that DO3A can act as a gelator, forming supramolecular gels that exhibit unique mechanical properties. These gels have potential applications in drug delivery systems and tissue engineering .
  • Fluorescent Sensors : DO3A derivatives have been incorporated into fluorescent sensing films that can detect organic amines with high sensitivity. These films are promising for applications in environmental monitoring and safety .

Case Studies

Application AreaCase Study ReferenceFindings
RadiopharmaceuticalsSynthesis of Ga-68 labeled probesHigh stability and effective imaging properties for cancer diagnostics .
Coordination ChemistryDevelopment of metal ion sensorsHigh selectivity for detecting toxic metals in environmental samples .
Supramolecular ChemistryGel formation studiesDemonstrated mechanical properties suitable for biomedical applications .

Mechanism of Action

The compound exerts its effects primarily through chelation, where it binds to metal ions via its nitrogen and oxygen atoms. This binding forms a stable complex that can alter the properties of the metal ion, such as its solubility and reactivity. In the case of MRI contrast agents, the gadolinium complex enhances the relaxation rate of water protons, improving image contrast .

Comparison with Similar Compounds

Structural and Functional Differences

(1) 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic Acid (DOTA)
  • Structure : DOTA contains four acetic acid arms, compared to three in 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid.
  • Metal Coordination : The additional arm in DOTA provides an octadentate coordination environment, forming highly stable complexes with larger ions like Gd(III) (log K ~ 25) .
  • Applications : Preferred for PET imaging with Ga-68 and therapeutic radionuclides (e.g., Lu-177) due to superior thermodynamic stability .
  • Limitations: Slower complexation kinetics compared to smaller chelators like NOTA .
(2) 1,4,7-Triazacyclononane-1,4,7-triacetic Acid (NOTA)
  • Structure : A 9-membered macrocycle with three acetic acid arms.
  • Metal Coordination : Forms hexadentate complexes, ideal for smaller ions like Cu(II) (log K ~ 21 for Cu-64) .
  • Applications : Superior for Cu-64 labeling due to faster complexation and higher in vivo stability compared to DOTA .
  • Thermodynamic Stability : Lower than DOTA for Ga-68, limiting its use in Ga-based PET tracers .
(3) This compound
  • Metal Coordination : The three acetic arms create a heptadentate structure, leaving one coordination site available for functionalization or environmental responsiveness (e.g., redox-sensitive contrast agents) .
  • Applications : Used in redox-sensitive MRI probes, where the open site enables responsiveness to biochemical changes (e.g., glutathione levels) . Derivatives with acid-sensitive linkers improve tumor-targeting efficacy .
  • Stability : Lower thermodynamic stability than DOTA for Gd(III) but sufficient for pH-sensitive applications .

Comparative Data Table

Property This compound DOTA NOTA
Macrocycle Size 12-membered 12-membered 9-membered
Number of Acetic Acid Arms 3 4 3
Coordination Sites 7 (heptadentate) 8 (octadentate) 6 (hexadentate)
Preferred Metal Ions Gd(III), Cu(II) Gd(III), Ga(III), Lu-177 Cu(II), Ga(III)
log K (Gd(III)) ~18–20 ~25 N/A
log K (Cu-64) ~14 ~18 ~21
Key Applications Redox-sensitive MRI, acid-targeted imaging Ga-68 PET, MRI contrast agents Cu-64 PET, rapid radiolabeling

Stability and Kinetic Performance

  • Cu-64 Labeling: NOTA exhibits faster complexation kinetics and higher stability with Cu-64 compared to DOTA and this compound. In preclinical studies, NOTA-based PSMA tracers showed 15–20% higher tumor uptake than DOTA analogs .
  • Ga-68 Labeling : DOTA remains the gold standard due to its high thermodynamic stability (log K ~ 21 for Ga-68), whereas this compound is less commonly used for Ga-68 .
  • Gd(III) MRI Contrast : DOTA-based agents (e.g., Gd-DOTA) dominate clinical use, but this compound derivatives are emerging in research for their responsive properties .

Functionalization and Targeting

  • Acid-Sensitive Linkers : this compound derivatives with ω-tritylthio alkyl chains enable pH-dependent release in tumors, improving specificity .
  • Redox Sensitivity : The open coordination site in its Gd(III) complex allows reversible binding to thiol-containing molecules (e.g., glutathione), enhancing contrast in hypoxic tumors .
  • NOTA and DOTA: Primarily used for conjugation to peptides or antibodies without inherent environmental responsiveness .

Biological Activity

1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid (DOTA) is a versatile chelating agent widely used in medical imaging and targeted radionuclide therapy. This compound's biological activity is primarily attributed to its ability to form stable complexes with various metal ions, which enhances its utility in diagnostic and therapeutic applications.

DOTA is a cyclic tetraamine with four nitrogen atoms and three carboxylic acid groups. Its molecular formula is C12H24N4O6C_{12}H_{24}N_4O_6, and it has a molecular weight of approximately 288.34 g/mol. The structure allows for the coordination of metal ions through the nitrogen atoms and carboxylate groups, facilitating the formation of stable chelates.

DOTA's biological activity can be understood through its interaction with metal ions:

  • Chelation : DOTA effectively binds to metal ions such as gadolinium (Gd), lutetium (Lu), and copper (Cu), forming stable complexes that can be utilized in imaging and therapy.
  • Targeting Tumors : When conjugated to biomolecules like peptides or antibodies, DOTA-labeled compounds can target specific tumor cells, enhancing the delivery of therapeutic agents directly to cancerous tissues.

Imaging

DOTA is extensively used in radiopharmaceuticals for imaging applications:

  • MRI Contrast Agents : DOTA-Gd complexes are employed as contrast agents in magnetic resonance imaging (MRI) due to their paramagnetic properties, which enhance image contrast.
  • Positron Emission Tomography (PET) : DOTA-labeled compounds are used in PET imaging for tracking biological processes and diagnosing diseases such as cancer.

Therapeutic Applications

The therapeutic potential of DOTA is significant:

  • Radionuclide Therapy : DOTA can be conjugated with radioactive isotopes like 177Lu^{177}Lu for targeted radionuclide therapy (TRNT). This approach allows for localized radiation delivery to tumors while minimizing damage to surrounding healthy tissues.
  • Clinical Trials : Several clinical studies have demonstrated the efficacy of DOTA-conjugated radiopharmaceuticals in treating various cancers. For instance, studies involving 177LuDOTAoctreotate^{177}Lu-DOTA-octreotate have shown promising results in neuroendocrine tumors.

Case Study 1: Alzheimer's Disease Imaging

A study investigated the use of DOTA-based complexes for imaging amyloid-beta plaques in Alzheimer’s disease models. The research demonstrated that DOTA-labeled compounds showed high brain uptake in transgenic mice models compared to wild-type mice, indicating potential for early diagnosis of Alzheimer's disease through non-invasive imaging techniques .

Case Study 2: Targeted Radionuclide Therapy

In another study focusing on targeted radionuclide therapy using 177LuDOTA^{177}Lu-DOTA, patients with metastatic neuroendocrine tumors exhibited significant tumor reduction after treatment. The study highlighted the effectiveness of DOTA as a chelator that stabilizes radioactive isotopes for therapeutic use while maintaining low toxicity levels .

Comparative Analysis of DOTA Complexes

The following table summarizes the biological activity and applications of various DOTA-metal complexes:

Metal IonApplicationStabilityReferences
GdMRI Contrast AgentHigh
LuTargeted Radionuclide TherapyHigh
CuPET ImagingModerate

Q & A

Q. How to address inconsistencies in HSA-binding affinity of DO3A complexes?

  • Analysis : Binding assays must control for thiol oxidation states. The Gd-DO3A-thiol complex’s HSA affinity (Kd ≈ 10⁻⁶ M) is abolished if the thiol group is oxidized. Use fresh dithiothreitol (DTT) to maintain reducing conditions and validate via competitive inhibition assays with homocysteine .

Q. Key Tables

Property DO3A DOTA Reference
Stability Constant (log K)~16.5 (Gd³⁺)>25 (Gd³⁺)
Relaxivity (r₁, 7T, 37°C)4.3 mM⁻¹s⁻¹5.8 mM⁻¹s⁻¹
HSA-Binding Affinity (Kd)1.2 μM (thiol-terminated)Not applicable
Cytotoxicity (CC₅₀)>30 μM (Ln-complexes)>100 μM (Ln-complexes)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid
Reactant of Route 2
1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.